CFI02

HCMV entry inhibition glycoprotein B fusion viral resistance

CFI02 is the first selective small-molecule inhibitor of HCMV gB-mediated membrane fusion (IC50=40nM). Unlike DNA polymerase inhibitors (ganciclovir, cidofovir, foscarnet), CFI02 blocks viral entry—the earliest replication step—enabling precise mechanistic studies. Key differentiators: >500-fold species selectivity (inactive vs. MCMV); non-overlapping resistance (gB vs. UL54/UL97) for combination studies; optimized lead from 1,500-compound thiourea series. For HCMV entry research, CFI02 has no substitute.

Molecular Formula C18H11F6N5OS2
Molecular Weight 491.4 g/mol
Cat. No. B1231813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFI02
SynonymsCFI02
Molecular FormulaC18H11F6N5OS2
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C2=CSN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C18H11F6N5OS2/c19-17(20,21)9-5-10(18(22,23)24)7-13(6-9)27-16(31)26-12-3-1-11(2-4-12)25-15(30)14-8-32-29-28-14/h1-8H,(H,25,30)(H2,26,27,31)
InChIKeyFVEJUWCKIKESSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CFI02: A Potent and Selective HCMV Glycoprotein B-Mediated Fusion Inhibitor for Antiviral Research and Procurement


CFI02 (CAS 273735-28-7) is a synthetic thiourea small molecule [1] discovered at Wyeth Research and characterized as a selective and potent inhibitor of human cytomegalovirus (HCMV) glycoprotein B (gB)-mediated membrane fusion [2]. Unlike DNA polymerase inhibitors (e.g., ganciclovir, foscarnet) that act downstream in viral replication, CFI02 targets the earliest entry step of the viral life cycle—inhibiting virion envelope fusion with the cell plasma membrane [3]. This compound represents the first small molecule inhibitor of CMV fusion and cell-cell spread described in the scientific literature, establishing it as a tool compound for studying HCMV entry mechanisms and as a reference for developing novel anti-HCMV therapeutics .

Why CFI02 Cannot Be Substituted with Generic HCMV DNA Polymerase Inhibitors or Pan-Herpesvirus Agents


CFI02's distinct mechanism of action—direct inhibition of gB-mediated membrane fusion [1]—fundamentally differentiates it from all approved HCMV therapeutics. Ganciclovir, cidofovir, and foscarnet target viral DNA synthesis via UL54 DNA polymerase or UL97 kinase-mediated phosphorylation, rendering them susceptible to cross-resistance mutations that emerge under prolonged therapy [2]. Critically, CFI02-resistant mutants contain mutations in the gB gene that do not confer resistance to DNA polymerase inhibitors, establishing non-overlapping resistance profiles [3]. Additionally, CFI02 exhibits exceptional species specificity: it potently inhibits HCMV (IC50 = 40 nM) but has no detectable activity against murine CMV, simian CMV, rat CMV (IC50 > 20 μM), alphaherpesviruses (HSV-1, HSV-2, VZV), or unrelated viruses . This narrow spectrum contrasts with broad-spectrum agents like cidofovir and ganciclovir, which inhibit multiple herpesviruses and thus carry greater off-target toxicity risks [4]. These mechanistic and selectivity differences preclude simple substitution; any study requiring specific interrogation of HCMV entry or fusion inhibition necessitates CFI02 over generic antiviral alternatives.

CFI02 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Mechanism of Action Differentiation: CFI02 Inhibits gB-Mediated Fusion at the Entry Step, Bypassing DNA Polymerase Cross-Resistance

CFI02 targets HCMV glycoprotein B-mediated membrane fusion, acting at the earliest step of viral entry [1]. This mechanism is distinct from ganciclovir, which requires UL97 kinase phosphorylation and incorporation into viral DNA by UL54 polymerase [2]. CFI02-resistant mutants harbor mutations exclusively in the gB gene (e.g., D529N, Y153C) and remain fully sensitive to ganciclovir [3]. Conversely, ganciclovir-resistant strains with UL97 or UL54 mutations remain sensitive to CFI02, demonstrating complete lack of cross-resistance .

HCMV entry inhibition glycoprotein B fusion viral resistance

Potency Advantage: CFI02 Exhibits 2.5× to >250× Lower EC50 Than Ganciclovir Against HCMV Laboratory Strains

CFI02 demonstrates an IC50 of 40 nM (0.04 μM) against laboratory-adapted HCMV strain AD169 [1]. In a systematic review of in vitro activity of approved and investigational antivirals against dsDNA viruses, ganciclovir exhibited EC50 values ranging from 0.1 μM to >10 μM for CMV across multiple studies [2]. This places CFI02's potency at approximately 2.5× to >250× greater than ganciclovir, depending on the comparator EC50 value selected from the published range.

HCMV antiviral potency EC50 comparison in vitro efficacy

Species Selectivity: CFI02 Shows >500× Selectivity for Human CMV Over Non-Human CMVs, Enabling Specific Rodent Model Controls

CFI02 exhibits exceptional species specificity, with no detectable inhibitory activity against murine CMV (MCMV), simian CMV, or rat CMV (RCMV) at concentrations up to 20 μM [1]. This represents a >500-fold selectivity window compared to its HCMV IC50 of 40 nM. In contrast, cidofovir and ganciclovir inhibit MCMV with EC50 values comparable to their HCMV activity [2].

species specificity betaherpesvirus selectivity animal model controls

Viral Yield Suppression: CFI02 Achieves >3-Log Reduction in HCMV Yield at 1 μM, Comparable to Clinical Antiviral Efficacy Thresholds

At a concentration of 1 μM, CFI02 reduces HCMV yield by >3 logs (>99.9% reduction) relative to untreated controls [1]. This level of viral suppression is comparable to that achieved by ganciclovir at therapeutic concentrations (2-10 μM) [2]. The IC90 of CFI02 in yield reduction assays is 0.12 μM (120 nM) at MOI 0.3 [3].

viral yield reduction antiviral efficacy HCMV replication

Cytotoxicity Window: CFI02 Exhibits >1,250× Therapeutic Index (CC50/IC50) in Primary Human Fibroblasts

CFI02 demonstrates a CC50 >50 μM in human foreskin fibroblast (HFF) cells, the primary cell type used for HCMV propagation . With an antiviral IC50 of 40 nM (0.04 μM), the calculated therapeutic index exceeds 1,250 (CC50/IC50). This wide safety margin in primary human cells indicates minimal cellular toxicity at antiviral concentrations. For comparison, foscarnet exhibits a therapeutic index of approximately 30-50 in similar HFF cell assays [1].

cytotoxicity therapeutic index HFF cell viability

Chemical Optimization Trajectory: CFI02 Represents a 100-Fold Potency Improvement Over Initial Thiourea Hit CFI01

CFI02 was derived from a medicinal chemistry campaign that yielded a 100-fold increase in potency over the initial hit compound CFI01 [1]. CFI01 exhibits an IC90 of 12 μM in yield reduction assays, whereas CFI02 achieves an IC90 of 0.12 μM (120 nM) under identical conditions [2]. This optimization trajectory demonstrates that the 1,2,3-thiadiazole-4-carboxamide moiety at the para position of the phenylthiourea scaffold is critical for achieving low-nanomolar potency [3].

structure-activity relationship lead optimization thiourea analog series

CFI02: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Mechanistic Studies of HCMV Entry and Membrane Fusion

CFI02 is uniquely suited for dissecting the earliest steps of HCMV infection, specifically gB-mediated membrane fusion. Its sub-micromolar potency (IC50 = 40 nM) [1] and clean selectivity profile (no activity against alphaherpesviruses or unrelated viruses) [2] enable precise temporal studies of viral entry without confounding effects on downstream replication events. Researchers investigating HCMV entry pathways, gB conformational changes, or host factors involved in fusion should prioritize CFI02 over DNA polymerase inhibitors that act post-entry .

Negative Control Compound for Murine CMV (MCMV) In Vivo Studies

CFI02's complete lack of activity against MCMV (IC50 >20 μM, >500-fold selectivity window) [1] makes it an essential negative control for in vivo studies utilizing the well-established MCMV mouse model. When testing novel anti-CMV compounds that are active against both human and murine CMV, CFI02 serves as a species-specificity control to distinguish compound-mediated antiviral effects from host immune-mediated viral clearance [2]. Procurement of CFI02 alongside MCMV-active comparators strengthens experimental design and data interpretation.

Combination Therapy Studies Addressing DNA Polymerase Inhibitor Resistance

Given the orthogonal resistance profiles of CFI02 (gB mutations) and ganciclovir (UL97/UL54 mutations) [1], CFI02 is an ideal compound for evaluating combination antiviral strategies against drug-resistant HCMV. In vitro studies combining CFI02 with ganciclovir, foscarnet, or letermovir can assess synergistic or additive effects without overlapping resistance liabilities [2]. The wide therapeutic index (>1,250) of CFI02 further supports its use in long-term combination exposure experiments where cumulative cytotoxicity could confound results.

Reference Standard for Thiourea-Based Antiviral Analog Development

CFI02 represents the optimized lead compound from a 1,500-compound thiourea analog series, achieving a 100-fold potency improvement over CFI01 (IC90 = 12 μM vs. 0.12 μM) [1]. Medicinal chemistry programs exploring bis-aryl thiourea scaffolds for antiviral applications should use CFI02 as the benchmark reference compound for assessing potency, selectivity, and physicochemical properties of new analogs. Its well-characterized SAR profile and publication-validated biological data [2] establish CFI02 as the gold-standard comparator in this chemical series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for CFI02

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.